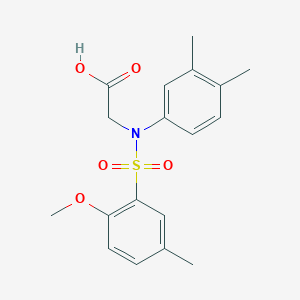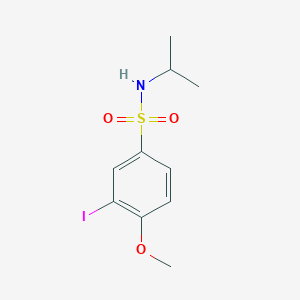![molecular formula C22H26ClN3O4S B305206 (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B305206.png)
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, also known as BMS-820132, is a synthetic compound that has gained significant attention in the field of drug discovery. It is a potent inhibitor of Janus kinase 2 (JAK2), which is a key enzyme involved in the regulation of immune responses and hematopoiesis.
作用機序
The mechanism of action of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone involves the inhibition of JAK2 activity, which leads to the downregulation of cytokine signaling pathways. JAK2 is a key enzyme involved in the phosphorylation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate gene expression in response to cytokine stimulation. By inhibiting JAK2 activity, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone reduces the activation of STATs and downstream cytokine signaling, resulting in decreased inflammation and immune responses.
Biochemical and Physiological Effects:
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in immune cells. In addition, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been shown to inhibit the proliferation and differentiation of immune cells, such as T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone in lab experiments is its high selectivity for JAK2 inhibition. This reduces the potential for off-target effects and increases the specificity of the compound for the desired target. However, one of the limitations of using (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone. One potential application is in the treatment of myeloproliferative neoplasms, which are a group of hematological disorders characterized by the overproduction of blood cells. JAK2 mutations have been identified in a significant proportion of patients with myeloproliferative neoplasms, and JAK2 inhibitors, such as (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, have shown promising results in preclinical studies. Another potential application is in the treatment of chronic obstructive pulmonary disease (COPD), which is a progressive respiratory disease characterized by chronic inflammation. JAK-STAT signaling has been implicated in the pathogenesis of COPD, and JAK2 inhibitors, such as (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, have shown potential as a therapeutic strategy for this disease.
合成法
The synthesis of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone involves several steps, starting with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine to form 4-chloro-3-(morpholin-4-ylsulfonyl)aniline. This intermediate is then reacted with benzylpiperazine and 4-(dimethylamino)pyridine in the presence of N,N-diisopropylethylamine to obtain the final product, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms. It has been shown to selectively inhibit JAK2 activity, which is involved in the regulation of cytokine signaling pathways. This makes (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone a promising candidate for the treatment of inflammatory and autoimmune diseases.
特性
製品名 |
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone |
|---|---|
分子式 |
C22H26ClN3O4S |
分子量 |
464 g/mol |
IUPAC名 |
(4-benzylpiperazin-1-yl)-(4-chloro-3-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H26ClN3O4S/c23-20-7-6-19(16-21(20)31(28,29)26-12-14-30-15-13-26)22(27)25-10-8-24(9-11-25)17-18-4-2-1-3-5-18/h1-7,16H,8-15,17H2 |
InChIキー |
YZSYSQMJBMTMLP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)


![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)